3-Amino-2-(tert-butoxy)phenol
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Overview
Description
3-Amino-2-(tert-butoxy)phenol: is an organic compound that features both an amino group and a tert-butoxy group attached to a phenol ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-hydroxyaniline with tert-butyl chloroformate to form the tert-butoxy-protected intermediate, which is then subjected to further reactions to introduce the amino group .
Industrial Production Methods: Industrial production of 3-Amino-2-(tert-butoxy)phenol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2-(tert-butoxy)phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-(tert-butoxy)phenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-(tert-butoxy)phenol involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, while in drug development, it may interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
- 2-Amino-4-tert-butylphenol
- 3-Amino-4-tert-butylphenol
- 2-Amino-5-tert-butylphenol
Comparison: 3-Amino-2-(tert-butoxy)phenol is unique due to the specific positioning of the amino and tert-butoxy groups, which can influence its reactivity and interactions compared to similar compounds. The tert-butoxy group provides steric hindrance, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-amino-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H15NO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,11H2,1-3H3 |
InChI Key |
OLOCWYLPLYMPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1O)N |
Origin of Product |
United States |
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